Nickel(III) oxide

Overview

Description

Nickel(III) oxide, or Ni2O3, is a chemical compound composed of two atoms of nickel and three atoms of oxygen. It is an important inorganic compound that has a wide range of uses in many industries, including the pharmaceutical, chemical, and electronics industries. This compound is a dark-grey to black powder that is insoluble in water but soluble in some acids. It is a strong oxidizing agent and is used in a variety of reactions, including the synthesis of various pharmaceuticals, catalysts, and catalytic converters.

Scientific Research Applications

Optoelectronic Properties and Applications :

- NiO is used as a hole-transporter material in photovoltaic and photoelectrochemical solar cells, as well as in electrochromic devices due to the reversible nickel(II)/(III) transformation. This material exhibits potential-dependent optoelectronic properties, significantly influenced by trap states in nanoporous NiO films (Balog & Janáky, 2019).

- NiO's potential in optoelectronic devices, including lighting devices, optical microresonators, waveguides, and optical limiters, is attributed to its unique properties as one of the few p-type semiconducting oxides (Taeño, Maestre, & Cremades, 2021).

Energy Storage and Electrochemical Applications :

- NiO demonstrates significant electrochemical behavior, making it a promising material for energy storage, particularly in supercapacitors and batteries (Paulose, Mohan, & Parihar, 2017).

- It serves as a high-performance catalyst for electrochemical water splitting, with ultrasmall NiO nanoparticles showing remarkable efficiency in water oxidation, outperforming even rare-earth materials like iridium oxide (Fominykh et al., 2014).

Catalytic and Sensor Applications :

- Nickel oxide's antiferromagnetic and semiconducting properties when nonstoichiometric make it suitable for various electronics applications like gas sensors, thin-film transistors, and resistive switching random access memory (ReRAM) devices (Napari et al., 2020).

- NiO nanorings, synthesized by thermal decomposition, exhibit unexpected catalytic properties for CO oxidation, suggesting applications in environmental catalysis (Wang, Xu, Wang, & Li, 2006).

- NiO thick films are being investigated as gamma radiation sensors, showing potential for dosimetry applications (Arshak, Korostynska, & Fahim, 2003).

Photovoltaic Applications :

- NiO has been successfully applied in dye-sensitized solar cells and tandem dye-sensitized solar cells, with research focusing on improving photovoltaic performance through optimization of NiO films (Nattestad et al., 2008).

Safety and Hazards

Future Directions

Nickel(III) oxide has been studied theoretically since the early thirties . A nanostructured pure phase of the material was synthesized and stabilized for the first time in 2015 . It is envisioned that success in microfluidic method will continue to inspire novel approaches to drive the rapid evolution of the NiO synthesis technologies in future .

Mechanism of Action

- Redox Chemistry : Nickel(III) oxide undergoes reversible redox reactions between colorless Ni²⁺ and colored Ni³⁺ and Ni⁴⁺ ions . These transitions result from changes in the oxidation state of nickel atoms.

- Electrochromic Behavior : When exposed to an electric field, Ni₂O₃ modulates its optical properties, making it an excellent candidate for electrochromic devices. Its reversible color changes enhance energy-saving technologies .

Mode of Action

Action Environment

Biochemical Analysis

Biochemical Properties

Nickel(III) oxide has been found to interact with various enzymes and proteins in biological systems . For instance, it has been observed to cause significant elevations in the activities of aspartate and alanine aminotransferases . These interactions can influence biochemical reactions, potentially affecting the function and behavior of cells.

Cellular Effects

This compound can have profound effects on various types of cells and cellular processes . It has been observed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, exposure to this compound has been associated with changes in red blood cell count, hemoglobin content, and serum levels of glucose, creatinine, urea, and uric acid .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, this compound has been found to cause significant increases in aspartate and alanine aminotransferase activities, indicating potential enzyme activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For example, exposure to this compound has been associated with changes in body weight, feed consumption, and water consumption .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name |

nickel(3+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ni.3O/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMQOUGYKPVJRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

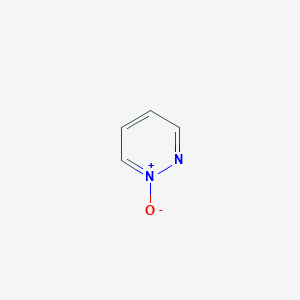

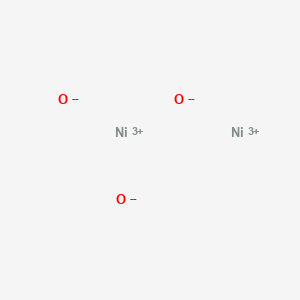

[O-2].[O-2].[O-2].[Ni+3].[Ni+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ni2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60893854 | |

| Record name | Nickel oxide (Ni2O3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.385 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Gray-black solid, soluble in water; [Merck Index] Insoluble in water; [Hawley] | |

| Record name | Nickel oxide (Ni2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel(III) oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2611 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

1314-06-3 | |

| Record name | Nickel sesquioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel oxide (Ni2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel oxide (Ni2O3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dinickel trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.835 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICKEL SESQUIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07BD7540U5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the molecular formula and weight of Nickel(III) oxide?

A1: The molecular formula of this compound is Ni2O3. Its molecular weight is 165.39 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: this compound has been characterized using various techniques including X-ray powder diffraction (XRD) [, , , , , , , , ], Raman spectroscopy [], and X-ray photoelectron spectroscopy (XPS) []. These methods provide insights into its crystal structure, vibrational modes, and elemental composition.

Q3: What is the typical color of this compound?

A3: this compound is typically described as a black powder. [, , ]

Q4: Is this compound considered stable under ambient conditions?

A4: this compound can exhibit varying degrees of stability depending on its preparation method and environmental conditions. Some studies suggest it might be metastable under ambient conditions. []

Q5: How does the preparation method influence the properties of this compound nanoparticles?

A5: Different synthesis methods, such as those employing sodium hypochlorite oxidation of nickel nitrate [], can lead to variations in particle size and surface properties of this compound nanoparticles, ultimately affecting its reactivity and applications.

Q6: What are the potential applications of this compound in catalysis?

A6: this compound has been investigated for its catalytic activity in various reactions, including the oxidation of sulfur dioxide in aqueous suspensions [] and the removal of toxic Cr(VI) ions from water. [, ]

Q7: Are there specific challenges associated with using this compound as a catalyst?

A7: One challenge in employing this compound as a catalyst lies in ensuring its long-term stability and preventing deactivation during catalytic cycles.

Q8: Have computational methods been applied to study this compound?

A8: Yes, Density Functional Theory (DFT) calculations have been used to investigate the electronic structure and bonding characteristics of this compound, providing insights into its properties and reactivity. []

Q9: How does the presence of oxygen vacancies in this compound affect its properties?

A9: Oxygen vacancies in the nickel oxide planes of compounds like YSr5Ni3O11, which adopts a K2NiF4-type structure, can influence its electronic and magnetic properties, potentially impacting its catalytic behavior. []

Q10: Are there specific formulation strategies to improve the stability of this compound?

A10: Research exploring the stability of this compound under various conditions and potential formulation approaches is ongoing.

Q11: What safety considerations should be taken into account when handling this compound?

A11: As with any chemical compound, appropriate safety precautions and handling procedures should be followed when working with this compound, considering potential hazards associated with metal oxides.

Q12: What analytical methods are employed to quantify this compound in various matrices?

A12: Techniques like sampled-dc polarography have been explored for the differential determination of Nickel(II) oxide and this compound in mixtures, addressing the challenge of nickel(III) ion instability in solutions. []

Q13: Is there information available on the environmental fate and potential toxicity of this compound?

A13: Research on the ecotoxicological profile and environmental degradation pathways of this compound is limited and requires further investigation.

Q14: Have there been studies on the dissolution kinetics of this compound in acidic media?

A14: Yes, the dissolution behavior of both Nickel(II) and Nickel(III) oxides in acid solutions, such as sulfuric acid, has been investigated, shedding light on their reactivity and potential applications. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.